3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with a benzo[d][1,3]dioxole moiety, a cinnamylthio group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions
Formation of the Triazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The benzo[d][1,3]dioxole moiety can be introduced via electrophilic aromatic substitution reactions. The cinnamylthio group can be added through nucleophilic substitution reactions involving cinnamyl halides and thiols. The phenyl group can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the cinnamylthio group to a thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Due to its unique structure, the compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The cinnamylthio group could play a role in binding to biological targets, while the triazole ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole: Lacks the cinnamylthio group, which may affect its biological activity and chemical reactivity.
5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its electronic properties and interactions with biological targets.
3-(benzo[d][1,3]dioxol-5-yl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole: Contains a methylthio group instead of a cinnamylthio group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and cinnamylthio groups in 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole makes it unique compared to similar compounds. These groups may confer distinct biological activities, chemical reactivities, and physical properties, making the compound a valuable subject for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-3-8-18(9-4-1)10-7-15-30-24-26-25-23(27(24)20-11-5-2-6-12-20)19-13-14-21-22(16-19)29-17-28-21/h1-14,16H,15,17H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYHTQLSDOVIC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SC/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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